1-(1H-Pyrazol-3-yl)ethanamine
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Overview
Description
1-(1H-Pyrazol-3-yl)ethanamine is a chemical compound with the molecular formula C5H9N3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(1H-Pyrazol-3-yl)ethanamine typically involves the condensation of hydrazines with 1,3-dielectrophilic nitriles. This method is efficient and straightforward, often resulting in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-(1H-Pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group can be replaced or modified under suitable conditions.
Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-Pyrazol-3-yl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1H-Pyrazol-3-yl)ethanamine can be compared with other pyrazole derivatives, such as:
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
These compounds share a similar pyrazole core but differ in their substituents, which can significantly impact their chemical properties and applications . The uniqueness of this compound lies in its specific structure, which offers distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(1H-pyrazol-5-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCHEJTIUBJPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606740 |
Source
|
Record name | 1-(1H-Pyrazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179072-43-5 |
Source
|
Record name | 1-(1H-Pyrazol-5-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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